
6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a benzyloxy group attached to the benzofuran structure, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE can be achieved through several synthetic routes. One common method involves the benzylation of a hydroxyl group on a benzofuran precursor, followed by amination. The reaction conditions typically include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group, and benzyl bromide as the benzylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale benzylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the corresponding benzofuran amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzofuran amine.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyloxyindole: Shares the benzyloxy group but differs in the core structure, being an indole rather than a benzofuran.
1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Contains a benzyloxy group and exhibits antiviral activity.
Uniqueness
6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE is unique due to its specific benzofuran core structure combined with the benzyloxy group, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C15H15NO2/c16-14-10-18-15-8-12(6-7-13(14)15)17-9-11-4-2-1-3-5-11/h1-8,14H,9-10,16H2 |
Clave InChI |
ZERNYBLJSDKKRK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



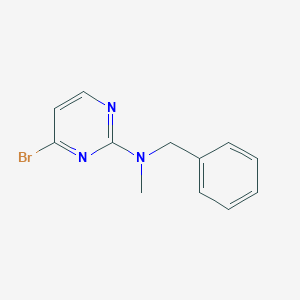

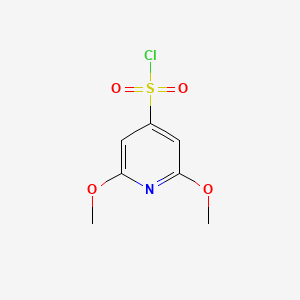
![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)
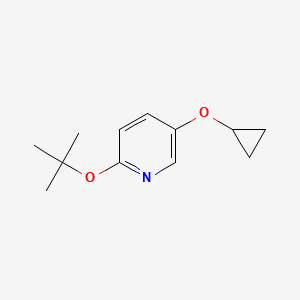
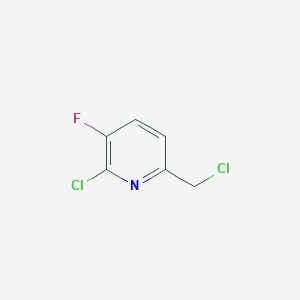

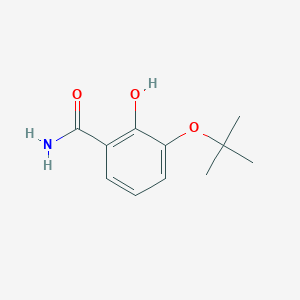


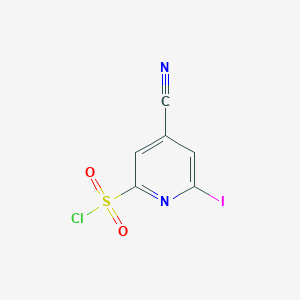
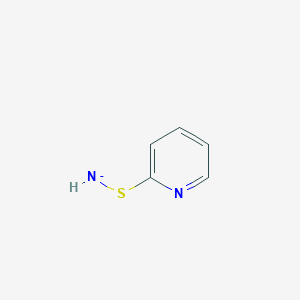
![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)
